molecular formula C18H19F3N2O2S2 B2422169 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421458-04-9

2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Cat. No. B2422169
CAS RN: 1421458-04-9
M. Wt: 416.48
InChI Key: JSPMHZVJIJRSGK-UHFFFAOYSA-N
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Description

“2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is an organic compound . It contains a trifluoromethyl group, a phenyl group, a piperidine ring, and a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . These intermediates are introduced into other molecules through various synthetic methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a phenyl group, a piperidine ring, and a pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” are not mentioned in the search results, similar compounds are often used in organic synthesis . For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .

Future Directions

The demand for TFMP derivatives, which are similar to “2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine”, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

Compounds with a sulfonamide or sulfamide moiety have been found to exhibit potent cb1r activity . CB1R, or the cannabinoid receptor type 1, is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, influencing various physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

Compounds with similar structures have been found to interact with their targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction with the target leads to changes at the molecular level, which can result in various physiological effects.

Biochemical Pathways

Compounds with similar structures have been found to participate in suzuki–miyaura (sm) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of these reactions can vary widely depending on the specific targets and the physiological context.

Pharmacokinetics

Compounds with a sulfonamide or sulfamide moiety and a desired tpsa value over 90 å 2 are considered to possess a low probability to cross the blood-brain barrier (bbb)

Result of Action

Compounds with similar structures have been found to exhibit potent cb1r activity , which can influence various physiological processes such as appetite, pain-sensation, mood, and memory.

properties

IUPAC Name

2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S2/c19-18(20,21)15-4-6-16(7-5-15)27(24,25)23-11-8-14(9-12-23)13-26-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPMHZVJIJRSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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